molecular formula C12H9ClN2O3S B2580574 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid CAS No. 866150-62-1

2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid

Cat. No.: B2580574
CAS No.: 866150-62-1
M. Wt: 296.73
InChI Key: BBLJDYIKFJXKLK-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid is a complex organic compound featuring a benzothiazole ring fused with a cyclopropane carboxylic acid moiety

Mechanism of Action

Target of Action

tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities , suggesting that they may affect pathways related to inflammation and pain.

Result of Action

Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities , suggesting that they may have effects at the molecular and cellular levels related to these activities.

Biochemical Analysis

Biochemical Properties

It is known that benzothiazole derivatives, which this compound is a part of, have shown a variety of antibacterial activities by inhibiting various enzymes

Cellular Effects

The cellular effects of 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid are currently unknown. Benzothiazole derivatives have shown in vitro and in vivo activity against M. tuberculosis

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit various enzymes

Chemical Reactions Analysis

2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: Acid or base hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid can be compared with other benzothiazole derivatives:

The unique combination of the benzothiazole ring with the cyclopropane carboxylic acid moiety in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-7-2-1-3-8-9(7)14-12(19-8)15-10(16)5-4-6(5)11(17)18/h1-3,5-6H,4H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLJDYIKFJXKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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